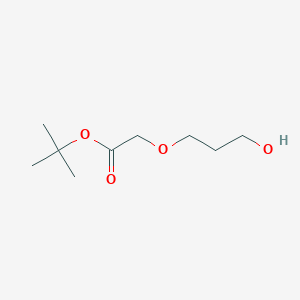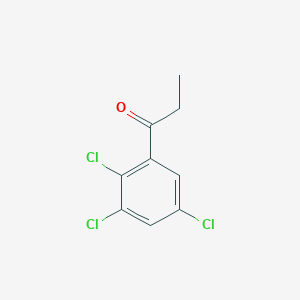
N-(3-fluoropropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoropropyl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 3-fluoropropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoropropyl)benzamide typically involves the reaction of benzoyl chloride with 3-fluoropropylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoropropyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropyl chain can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions, leading to the formation of corresponding amines or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with different functional groups replacing the fluorine atom.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Scientific Research Applications
N-(3-fluoropropyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluoropropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- N-(2-fluoropropyl)benzamide
- N-(4-fluoropropyl)benzamide
- N-(3-chloropropyl)benzamide
Comparison: N-(3-fluoropropyl)benzamide is unique due to the presence of the fluorine atom in the 3-position of the propyl chain. This positioning can influence the compound’s reactivity and interaction with biological targets compared to its analogs with different substituents or positions .
Properties
CAS No. |
1850749-42-6 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




